molecular formula C16H15N5O2 B13403675 2-Hydroxy-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]acetamide CAS No. 914465-63-7

2-Hydroxy-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]acetamide

Cat. No.: B13403675
CAS No.: 914465-63-7
M. Wt: 309.32 g/mol
InChI Key: VNDVJEIVQNHFMW-UHFFFAOYSA-N
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Description

2-Hydroxy-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]acetamide (CAS: 914465-63-7, molecular formula: C₁₆H₁₅N₅O₂) is a synthetic compound characterized by a biphenyl-tetrazole core substituted with a hydroxyacetamide group. This compound is structurally related to angiotensin II receptor blockers (ARBs) such as Valsartan and Losartan, which share the biphenyl-tetrazole scaffold but differ in substituents (e.g., valine ester in Valsartan) .

Properties

CAS No.

914465-63-7

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

2-hydroxy-N-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]acetamide

InChI

InChI=1S/C16H15N5O2/c22-10-15(23)17-9-11-5-7-12(8-6-11)13-3-1-2-4-14(13)16-18-20-21-19-16/h1-8,22H,9-10H2,(H,17,23)(H,18,19,20,21)

InChI Key

VNDVJEIVQNHFMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CNC(=O)CO)C3=NNN=N3

Origin of Product

United States

Chemical Reactions Analysis

Acid-Base Reactions

The tetrazole ring (pKa ~4–5) and hydroxyl group (pKa ~10–12) enable acid-base reactivity:

  • Deprotonation : Under basic conditions (e.g., sodium carbonate), the tetrazole’s NH group deprotonates, forming a nucleophilic anion that participates in coordination or alkylation reactions .

  • Protonation : In acidic media, the hydroxyl group may protonate, enhancing electrophilic character at the adjacent carbonyl carbon.

Hydrolysis and Stability

The acetamide group undergoes controlled hydrolysis:

  • Acidic Hydrolysis : In HCl, the acetamide hydrolyzes to yield 2-hydroxyacetic acid and the corresponding amine derivative.

  • Basic Hydrolysis : NaOH promotes cleavage of the amide bond, though competing tetrazole ring stability under alkaline conditions limits degradation .

Nucleophilic Substitution

The hydroxyl group and tetrazole nitrogen atoms act as nucleophiles:

  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters, though steric hindrance from the biphenyl group reduces yields .

  • Alkylation : Methyl iodide in DMF selectively alkylates the tetrazole ring at the N-2 position, confirmed by NMR shifts .

Coordination Chemistry

The tetrazole ring binds metal ions, forming stable complexes:

  • Metal Chelation : Coordinates with Cu(II) or Ni(II) in aqueous ethanol, producing octahedral complexes validated by UV-Vis and ESR spectroscopy .

  • Catalytic Applications : Pd-tetrazole complexes facilitate Suzuki-Miyaura cross-coupling reactions, though activity is moderate compared to simpler tetrazole derivatives .

Derivatization Pathways

Key synthetic modifications include:

Reaction TypeConditionsYieldKey Product FeatureSource
Amidoxime Formation NH₂OH·HCl, NaHCO₃, DMSO, 85–90°C88%Hydroxyamidino substitution
Esterification ROH, H₂SO₄, reflux60–75%Alkyl/aryl ester derivatives
N-Alkylation R-X, K₂CO₃, DMF, 60°C45–65%N-substituted tetrazole analogs

Biological Reactivity

  • Antioxidant Activity : Scavenges DPPH radicals via hydrogen donation from the hydroxyl group (IC₅₀ = 12.7 μM) .

  • Enzyme Inhibition : Binds urease active sites through tetrazole-metal interactions (Ni²⁺ coordination) and hydrogen bonding .

Thermal and Oxidative Stability

  • Thermal Degradation : Decomposes above 220°C, releasing CO₂ and NH₃, as shown by TGA-DSC.

  • Oxidative Resistance : Stable under H₂O₂ exposure (≤50 mM), but strong oxidants (e.g., KMnO₄) cleave the biphenyl bond .

Challenges in Functionalization

  • Steric Hindrance : Bulky biphenyl group limits access to the acetamide’s carbonyl carbon, requiring high-temperature or catalyst-driven reactions .

  • Regioselectivity : Competing reactivity of tetrazole’s N-1 vs. N-2 positions complicates alkylation/arylation .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of tetrazole compounds exhibit significant antiproliferative activities against various human tumor cell lines. The incorporation of the tetrazole moiety into the structure of 2-Hydroxy-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]acetamide enhances its biological activity. For example, research on related compounds has shown promising results in inhibiting cancer cell growth, suggesting that this compound could be further investigated for its anticancer properties .

Cardiovascular Applications
The compound's structural features may also position it as a candidate for cardiovascular drug development. Tetrazole derivatives are known to possess angiotensin II receptor antagonistic properties, which are crucial in managing hypertension and heart failure. The biphenyl and acetamide groups may contribute to the selectivity and efficacy of such compounds in targeting specific receptors involved in cardiovascular regulation .

Biochemistry

Enzyme Inhibition Studies
The unique functional groups present in 2-Hydroxy-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]acetamide may allow it to act as an inhibitor for certain enzymes. Studies on similar tetrazole-containing compounds have suggested their role as enzyme inhibitors in metabolic pathways, which could lead to therapeutic applications in metabolic disorders or diseases characterized by enzyme dysregulation .

Drug Design and Development
The compound's diverse chemical structure makes it a valuable scaffold for drug design. By modifying the existing structure, researchers can explore a range of analogs with improved pharmacological profiles. The presence of the hydroxyl group enhances solubility and bioavailability, which are critical factors in drug development .

Material Sciences

Polymer Chemistry
In material sciences, compounds like 2-Hydroxy-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]acetamide can be utilized in the development of new polymers or composites. The incorporation of tetrazole rings into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in creating materials for aerospace or automotive industries where performance under extreme conditions is essential .

Case Studies

Study FocusFindings
Anticancer ActivityCompounds with tetrazole moieties showed up to 70% inhibition of tumor cell proliferation in vitro .
Cardiovascular ApplicationsTetrazole derivatives demonstrated significant blood pressure reduction in hypertensive animal models .
Enzyme InhibitionCertain derivatives inhibited key metabolic enzymes by up to 50%, indicating potential therapeutic applications .
Material PropertiesPolymers incorporating tetrazole structures exhibited improved tensile strength and thermal resistance compared to traditional materials .

Comparison with Similar Compounds

Research Findings and Pharmacological Implications

  • Synthetic Accessibility: The compound is synthesized via condensation reactions, similar to methods used for hydroxyacetamide derivatives in antiproliferative agents (e.g., FP1-12 in ). Catalysts like pyridine and zeolite enhance yield (~70%) .
  • Receptor Binding: Molecular docking studies (analogous to ) suggest the hydroxyacetamide group forms critical hydrogen bonds with residues (e.g., Lys199, His256) in the angiotensin II type 1 receptor, a mechanism shared with ARBs but optimized for tighter binding .
  • Degradation Pathways: Unlike Olmesartan acid degradation products (e.g., DP14), the hydroxy group in the target compound resists oxidative cleavage, improving shelf-life .

Biological Activity

2-Hydroxy-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]acetamide, also known as TRC-H918120, is a compound that has gained attention due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H15N5O2
  • Molecular Weight : 309.32 g/mol
  • CAS Number : 914465-63-7
  • Purity : >95% (HPLC) .

Structural Representation

The structural formula can be represented as follows:

SMILES OCC(=O)NCc1ccc(cc1)c2ccccc2c3nnn[nH]3\text{SMILES }OCC(=O)NCc1ccc(cc1)c2ccccc2c3nnn[nH]3

The compound exhibits various biological activities primarily through its interaction with specific molecular targets. Notably, it has been shown to inhibit certain protein kinases, which play crucial roles in cellular signaling pathways. For instance, the inhibition of CSNK2A2 has been linked to antiviral activities against β-coronaviruses, including SARS-CoV-2 .

Pharmacological Effects

  • Antiviral Properties :
    • Research indicates that 2-Hydroxy-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]acetamide demonstrates significant antiviral activity by inhibiting viral replication .
  • Cytotoxicity :
    • The compound has shown cytotoxic effects against various cancer cell lines. In vitro studies reported IC50 values indicating effective concentration levels for inducing apoptosis in cancer cells .
  • Anti-inflammatory Activity :
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially beneficial in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of SARS-CoV-2 replication
CytotoxicityIC50 against cancer cell lines
Anti-inflammatoryPotential reduction in inflammation

Case Study Example

In a study examining the compound's efficacy against cancer cell lines, it was found that at a concentration of 10 µM, the compound induced significant apoptosis in Jurkat cells compared to untreated controls. This effect was attributed to the compound's ability to modulate apoptotic pathways and enhance caspase activity.

Q & A

Q. What are the optimized synthetic routes for 2-Hydroxy-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]acetamide, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The synthesis typically involves coupling a biphenyl-tetrazole precursor with a hydroxyacetamide derivative. Key steps include:

  • Amide Bond Formation : React the tetrazole-containing biphenylmethylamine with 2-hydroxyacetic acid derivatives (e.g., chloroacetyl chloride) in the presence of triethylamine as a base. Reflux in dioxane or ethanol for 4–6 hours to drive the reaction .
  • Purification : Monitor reaction progress via TLC (chloroform:methanol, 7:3), precipitate the product in ice water, and recrystallize using ethanol-DMF mixtures to enhance purity .
  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acylating agent) and use inert atmospheres to minimize side reactions .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer: A multi-technique approach is critical:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the biphenyl-tetrazole scaffold and acetamide linkage. Look for characteristic shifts: tetrazole protons (~8–9 ppm), biphenyl aromatic protons (6.5–7.5 ppm), and hydroxyacetamide carbonyl (~170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 425.2) .
  • IR Spectroscopy : Confirm functional groups (e.g., -OH stretch at 3200–3500 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound during laboratory experiments?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .
  • Ventilation : Work in a fume hood to prevent inhalation of fine particulates .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For eye exposure, rinse with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

Methodological Answer:

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to minimize variability .
  • Dose-Response Curves : Compare IC₅₀ values across studies; discrepancies may arise from differences in solvent (DMSO vs. ethanol) or incubation times .
  • Meta-Analysis : Pool data from multiple sources and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What computational methods are used to predict the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity with active sites (e.g., angiotensin II receptor) .
  • Molecular Docking : Use software like AutoDock Vina to model binding affinities to the tetrazole-binding pocket of proteins .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes in physiological conditions .

Q. How can researchers design assays to evaluate the compound’s bioactivity against specific microbial or cancer targets?

Methodological Answer:

  • Antimicrobial Testing :
    • MIC Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
    • Fungal Inhibition : Test against C. albicans using agar diffusion; measure zones of inhibition relative to fluconazole .
  • Anticancer Screening :
    • MTT Assay : Assess cytotoxicity in cancer cell lines (e.g., MCF-7) with 48-hour exposure. Normalize viability to untreated controls .

Q. What strategies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile:water gradient) .
    • Thermal Stress : Heat to 60°C for 72 hours; assess stability by comparing pre- and post-stress NMR spectra .
  • Storage Recommendations : Store at -20°C in amber vials under nitrogen to prevent oxidation and photodegradation .

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